Sutezolid

Catalog No.
S544260
CAS No.
168828-58-8
M.F
C16H20FN3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sutezolid

CAS Number

168828-58-8

Product Name

Sutezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Solubility

Soluble in DMSO, not in water

Synonyms

PF-02341272; PF02341272; PF 02341272; PNU-100480; PNU 100480; PNU100480; U-100480; U 100480; U100480; Sutezolid.

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Description

The exact mass of the compound Sutezolid is 353.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sutezolid is an investigational drug belonging to the oxazolidinone class of antibiotics. Researchers are primarily interested in its potential application for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. MDR-TB is a serious public health threat caused by strains of Mycobacterium tuberculosis bacteria that are resistant to the standard antibiotic treatments.

Sutezolid, also known by its developmental codes PNU-100480 and PF-02341272, is an oxazolidinone antibiotic that is primarily being investigated for the treatment of extensively drug-resistant tuberculosis. It is structurally similar to linezolid, differing mainly by the replacement of the morpholine oxygen with a sulfur atom in its thiomorpholine ring. This modification is believed to enhance its antibacterial properties against Mycobacterium tuberculosis, particularly strains resistant to conventional treatments .

As mentioned earlier, Sutezolid likely disrupts protein synthesis in Mycobacterium tuberculosis by inhibiting ribosomes []. However, the detailed mechanism requires further investigation.

Sutezolid undergoes various metabolic transformations in the body. Upon oral administration, it is rapidly oxidized to form an active sulfoxide metabolite known as PNU-101603. This metabolite achieves plasma concentrations significantly higher than those of the parent compound, contributing to its therapeutic efficacy. The oxidative metabolism involves cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases, which each account for 20% to 30% of its metabolic pathway .

Sutezolid exhibits potent antibacterial activity against Mycobacterium tuberculosis, both in extracellular and intracellular environments. In vitro studies have shown that it has similar minimum inhibitory concentrations (MICs) compared to its metabolite, PNU-101603. The compound's effectiveness is attributed to its ability to inhibit protein synthesis in bacteria, a mechanism shared with other oxazolidinones. Notably, sutezolid has demonstrated greater activity than linezolid against certain resistant strains of tuberculosis .

The synthesis of sutezolid involves several key steps:

  • Proline-Catalyzed Stereoselective α-Aminoxylation: This method utilizes proline as a catalyst to achieve stereoselective α-aminoxylation of aldehydes, leading to the formation of a 2-Oxazolidinone ring.
  • Formation of the Thiomorpholine Ring: The introduction of the thiomorpholine moiety is a critical step that differentiates sutezolid from linezolid.
  • Final Assembly: The final structure is completed through various coupling reactions that yield the desired oxazolidinone compound .

Sutezolid is primarily being explored for its potential in treating tuberculosis, especially in cases where existing therapies have failed due to drug resistance. Its development aims to provide an effective alternative for patients with multidrug-resistant strains of Mycobacterium tuberculosis. Early clinical trials have indicated promising results in terms of safety and efficacy .

Research into the interactions of sutezolid has identified several important pharmacokinetic considerations:

  • Metabolic Interactions: Due to its metabolism via CYP3A4 and other enzymes, sutezolid may interact with other drugs that are substrates or inhibitors of these pathways.
  • Combination Therapies: Studies have shown that combining sutezolid with first-line and second-line anti-tuberculosis drugs enhances bactericidal activity, suggesting synergistic effects that could improve treatment outcomes .

Sutezolid shares structural and functional similarities with several other compounds within the oxazolidinone class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
SutezolidOxazolidinoneActive against multidrug-resistant TBContains a thiomorpholine ring
LinezolidOxazolidinoneApproved for various bacterial infectionsLacks sulfur modification
TedizolidOxazolidinoneApproved for skin infectionsHigher potency against Gram-positive bacteria
EperezolidOxazolidinoneUnder investigation for TBSimilar synthesis pathway as sutezolid

Sutezolid's unique thiomorpholine structure potentially enhances its antibacterial properties compared to linezolid and other oxazolidinones, making it a promising candidate for further development in treating resistant tuberculosis strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.12094084 g/mol

Monoisotopic Mass

353.12094084 g/mol

Heavy Atom Count

24

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A71182L8P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

168828-58-8

Wikipedia

Sutezolid

Dates

Modify: 2023-08-15
1. Alffenaar, J.W., van der Laan, T., Simons, S., et al. Susceptibility of clinical Mycobacterium tuberculosis isolates to a potentially less toxic derivate of linezolid, PNU-100480. Antimicrob. Agents Chemother. 55(3), 1287-1289 (2011).
2. Zhang, M., Sala, C., Dhar, N., et al. In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrob. Agents Chemother. 58(6), 3217-3223 (2014).
3. Loreto, E.S., Tondolo, J.S.M., Oliveira, D.C., et al. In vitro activities of miltefosine and antibacterial agents from the macrolide, oxazolidinone, and pleuromutilin classes against Pythium insidiosum and Pythium aphanidermatum. Antimicrob. Agents Chemother. 62(3), e01678-01617 (2018).

Explore Compound Types